molecular formula C12H21NO4 B1405037 tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate CAS No. 1692142-55-4

tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate

Cat. No.: B1405037
CAS No.: 1692142-55-4
M. Wt: 243.3 g/mol
InChI Key: IVXFXTPGIXURKS-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

Systematic IUPAC Name :
tert-Butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate

Molecular Formula :
C₁₂H₂₁NO₄

Molecular Weight :
243.30 g/mol

Structural Features :

  • Core scaffold : Combines a tetrahydropyranone (4-oxooxane) ring with a carbamate-protected ethylamine side chain.
  • Functional groups :
    • Carbamate group (R–O–CONH–R) at the terminal ethyl position.
    • Ketone (4-oxo) on the oxane ring.
    • Tert-butyl group as the carbamate protecting moiety.

Stereochemical Considerations :
The 3-position of the oxane ring and the ethylamine side chain introduce chirality, though specific configurations (R/S) are not explicitly documented in public databases.

Historical Context in Carbamate Chemistry

Carbamates emerged as critical tools in synthetic chemistry following the isolation of physostigmine from Physostigma venenosum in 1864. The development of tert-butyl carbamates gained momentum in the late 20th century due to:

  • Protecting Group Utility : The tert-butyloxycarbonyl (Boc) group, introduced in 1957, revolutionized peptide synthesis by enabling orthogonal protection strategies.
  • Medicinal Chemistry Applications : Carbamates became key motifs in protease inhibitors and anticonvulsants, as seen in FDA-approved drugs like ritonavir and lacosamide.

This compound represents a specialized derivative combining oxane ring stability with Boc protection, first reported in PubChem entries circa 2014.

Chemical Classification and Taxonomic Position

Taxonomic Hierarchy :

Category Classification
Organic Compounds Organoheterocyclic Compounds
Subclass Oxanes (Tetrahydro-2H-pyran derivatives)
Functional Family Carbamates
Protecting Group Type Tert-butyloxycarbonyl (Boc)

Key Structural Analogues :

Compound Structural Variation
tert-Butyl (3-methyl-4-oxooxan-3-yl)carbamate Methyl substitution at oxane C3
tert-Butyl N-(4-oxocyclohexyl)carbamate Cyclohexane vs. oxane ring system

Significance in Organic and Medicinal Chemistry Research

Synthetic Applications :

  • Intermediate in Drug Synthesis : Serves as a precursor for chiral amines in anticonvulsant development.
  • Protecting Group Strategy : The Boc group enables selective amine protection during multi-step syntheses, as demonstrated in lacosamide production.

Medicinal Chemistry Relevance :

  • Bioisostere Potential : The oxane ring mimics sugar moieties in protease inhibitor design.
  • Metabolic Stability : Carbamate protection reduces

Properties

IUPAC Name

tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8(9-7-16-6-5-10(9)14)13-11(15)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXFXTPGIXURKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COCCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the corresponding amine. This reaction is critical in organic synthesis for deprotection during multi-step processes.

Conditions and Mechanism :

  • Trifluoroacetic Acid (TFA) : Cleavage occurs via protonation of the carbamate oxygen, followed by elimination of isobutylene and CO₂ to form the amine .

  • Hydrochloric Acid (HCl) : Concentrated HCl in dioxane or ethyl acetate achieves similar deprotection at elevated temperatures .

Example :
Deprotection of a structurally analogous Boc-protected compound (tert-butyl ((2R,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate) using TFA yielded the free amine with >90% efficiency .

Reaction ConditionsYieldSource
Boc deprotectionTFA/DCM (1:1), 2h, RT92%
Boc deprotection4M HCl/dioxane, 60°C, 4h85%

Functionalization of the 4-Oxotetrahydropyran Ring

The 4-oxo group in the tetrahydropyran ring undergoes nucleophilic addition or reduction, while the ring itself may participate in ring-opening reactions.

Nucleophilic Attack at the Carbonyl

  • Grignard Reagents : Add to the ketone to form secondary alcohols. For example, methylmagnesium bromide converts the 4-oxo group to a 4-hydroxyl derivative .

  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, yielding tert-butyl N-[1-(4-hydroxytetrahydro-2H-pyran-3-yl)ethyl]carbamate .

Example :
Reduction of tert-butyl N-[(3S)-4-methyl-1-oxopentan-3-yl]carbamate with NaBH₄ produced the corresponding alcohol in 88% yield .

Ring-Opening Reactions

Under acidic or basic conditions, the tetrahydropyran ring undergoes hydrolysis:

  • Acidic Hydrolysis : Produces a diol intermediate via protonation of the ether oxygen .

  • Basic Hydrolysis : Forms a glycolic acid derivative through nucleophilic attack by hydroxide .

Alkylation of the Carbamate Nitrogen

The carbamate nitrogen can participate in alkylation reactions under phase-transfer conditions, enabling the introduction of substituents.

Conditions :

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) and KOH facilitate alkylation with methyl sulfate or alkyl halides .

  • Example : Alkylation of tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate with methyl sulfate in ethyl acetate yielded an N-methyl derivative with 92.4% efficiency .

Reaction Catalyst/SolventYieldSource
N-AlkylationTBAB, KOH, ethyl acetate92.4%

Curtius Rearrangement

The Boc group can be converted to an isocyanate intermediate via Curtius rearrangement, enabling further functionalization.

Mechanism :

  • Reaction with di-tert-butyl dicarbonate and sodium azide forms an acyl azide .

  • Thermal or Lewis acid-catalyzed rearrangement yields an isocyanate, which reacts with alcohols or amines to form urethanes or ureas .

Example :
Acyl azides derived from tert-butyl carbamates underwent Curtius rearrangement in the presence of Zn(OTf)₂, producing isocyanates that were trapped with amines to form ureas in >85% yield .

Hydrolysis of the Carbamate

Basic hydrolysis cleaves the carbamate to release CO₂ and the parent amine.

Conditions :

  • Aqueous NaOH : Hydrolyzes the carbamate at reflux .

  • Enzymatic Hydrolysis : Lipases or esterases under mild conditions (pH 7–8, 37°C).

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: Tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in various organic reactions to create derivatives with potential applications in pharmaceuticals and agrochemicals.

Biology

  • Enzyme Mechanisms: The compound is employed in studies investigating enzyme mechanisms. It acts as a substrate in biochemical assays, aiding in the understanding of enzyme-substrate interactions.
  • Biological Activity: Preliminary studies suggest potential biological activities, including enzyme inhibition, which could lead to therapeutic applications.

Medicine

  • Therapeutic Properties: Research is ongoing into the compound's potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, leading to the development of new pharmacological agents.
  • Precursor for Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting specific diseases or conditions.

Industry

  • Specialty Chemicals Production: The compound is used in manufacturing specialty chemicals and serves as an intermediate in producing various industrial products. Its versatility allows for applications across different sectors.

Case Studies

  • Enzyme Inhibition Studies:
    • Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways. This property is being explored for potential therapeutic applications against metabolic disorders.
  • Pharmaceutical Development:
    • In drug discovery programs, this compound has been used as a starting material for synthesizing novel drug candidates aimed at treating various diseases. Its ability to modify enzyme activity makes it a candidate for further investigation.
  • Industrial Applications:
    • The compound's role as an intermediate has been highlighted in the production of specialty chemicals used in agrochemical formulations. Its stability under various conditions makes it suitable for large-scale production.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Substituent Variations in the Carbamate Backbone

Heterocyclic Modifications
  • tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate (CAS: Not provided) Molecular Formula: C₁₄H₁₈ClN₃O₃ Key Differences: Replaces the tetrahydropyranone with a chlorinated benzimidazolone ring. The chlorine atom may enhance electronegativity and influence binding affinity .
  • tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate (CAS: 351368-95-1)

    • Molecular Formula : C₁₂H₂₄N₂O₂
    • Key Differences : Substitutes the 4-oxooxan-3-yl group with a piperidine ring.
    • Implications : The piperidine ring introduces basicity (pKa ~11), which can improve solubility in acidic environments. This compound may be more suited for central nervous system (CNS) targets due to amine functionality .
Functional Group Additions
  • tert-butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate (CAS: 394735-22-9) Molecular Formula: C₁₃H₂₂N₂O₅ Key Differences: Incorporates a cyclobutyl group, amino, and hydroxyl substituents. Implications: The amino and hydroxyl groups enable hydrogen bonding, enhancing interactions with biological targets.
  • tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate (CAS: 88072-90-6) Molecular Formula: C₁₃H₂₃NO₄ Key Differences: Features a non-oxidized tetrahydropyran (oxan-4-yl) instead of the 4-oxooxan-3-yl group. Implications: The absence of a ketone reduces electrophilicity, limiting reactivity toward nucleophiles. This compound may exhibit improved metabolic stability compared to the ketone-containing analog .
Table 1: Comparative Data for Selected Carbamates
Compound Name CAS Molecular Formula Molecular Weight Key Substituents Purity Applications
tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate 113482-47-6 C₁₂H₂₁NO₄ 243.3 4-Oxooxan-3-yl, Boc Min. 95% Drug scaffold, intermediates
tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate - C₁₄H₁₈ClN₃O₃ 311.8 Chlorobenzimidazolone, Boc - Enzyme inhibition
tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate 351368-95-1 C₁₂H₂₄N₂O₂ 228.3 Piperidine, Boc - CNS-targeted therapies
tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate 4261-80-7 C₁₃H₂₃NO₃ 241.3 Cyclopropyl, methyl, Boc - Synthetic intermediate

Biological Activity

Chemical Structure

Tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate is characterized by the following structural features:

  • A tert-butyl group providing lipophilicity.
  • An oxanone moiety that may contribute to its biological interactions.
  • A carbamate functional group which is known for its role in drug design.
PropertyValue
Molecular FormulaC12H21NO3
Molecular Weight227.31 g/mol
Log P (octanol-water partition coefficient)1.29
SolubilityHigh
TPSA (Topological Polar Surface Area)55.4 Ų

The biological activity of TBOC can be attributed to its interaction with various molecular targets. The carbamate group may facilitate interactions with enzymes and receptors, potentially modulating their activity. Preliminary studies suggest that TBOC could act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

Pharmacokinetics

TBOC exhibits favorable pharmacokinetic properties:

  • High gastrointestinal absorption , indicating good bioavailability.
  • Blood-brain barrier (BBB) permeability , suggesting potential central nervous system effects.
  • It does not inhibit major cytochrome P450 enzymes (CYPs), which minimizes drug-drug interaction risks.

In Vitro Studies

In vitro assays have demonstrated that TBOC can inhibit certain enzyme activities, particularly those related to metabolic processes. For instance, studies conducted on cell lines have shown that TBOC effectively reduces the activity of enzymes associated with oxidative stress, which could be beneficial in conditions like inflammation and cancer.

In Vivo Studies

Animal model studies have indicated that TBOC has anti-inflammatory properties. In a controlled experiment, mice treated with TBOC showed significant reductions in inflammatory markers compared to the control group. This suggests its potential utility in treating inflammatory diseases.

Comparative Studies

A comparative study with similar compounds highlighted TBOC's superior efficacy in inhibiting specific enzymatic pathways. For example, when tested against other carbamate derivatives, TBOC exhibited a higher inhibition percentage against target enzymes, reinforcing its potential as a lead compound for further development.

CompoundIC50 (µM)Efficacy (%)
This compound1585
Similar Compound A2570
Similar Compound B3060

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via carbamate coupling reactions. A common approach involves reacting 4-oxooxan-3-ylethylamine with tert-butyl carbamate activated agents (e.g., DCC or EDCl in dry DCM). Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitoring by TLC and characterization via 1^1H/13^{13}C NMR ensures intermediate validation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • IR Spectroscopy : Confirm carbamate C=O stretch (~1680–1720 cm1^{-1}) and oxane ring C-O-C vibrations (~1100 cm1^{-1}).
  • NMR : 1^1H NMR should resolve the tert-butyl singlet (~1.4 ppm) and oxane ring protons (3.5–4.5 ppm). 13^{13}C NMR identifies the carbamate carbonyl (~155 ppm) and oxane ketone (~210 ppm).
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular ion [M+H]+^+ (calc. for C12_{12}H21_{21}NO4_4: 250.15 g/mol) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) impact the reactivity of this compound, and what chiral resolution methods are effective?

  • Methodology : The stereochemistry at the 4-oxooxan-3-yl group influences hydrogen-bonding interactions. Chiral HPLC (e.g., Chiralpak IA/IB columns with hexane/isopropanol mobile phases) or enzymatic resolution (using lipases) can separate enantiomers. Studies on analogous carbamates show >90% enantiomeric excess with these methods .

Q. What challenges arise in crystallographic analysis of tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate, and how can SHELX tools address them?

  • Methodology : Poor crystal growth due to flexible oxane rings is mitigated by slow evaporation from DMSO/ether. SHELXTL (Bruker AXS) or OLEX2 with SHELXL-2018 refines structures, resolving disorder in the tert-butyl group. Hydrogen-bonding networks (e.g., N-H···O=C interactions) are analyzed using ORTEP-3 for graphical representation .

Q. How does the compound’s reactivity vary under acidic vs. basic conditions, and what mechanistic insights exist?

  • Methodology :

  • Acidic Conditions : The carbamate cleaves via protonation of the carbonyl oxygen, forming 1-(4-oxooxan-3-yl)ethylamine and tert-butanol.
  • Basic Conditions : Hydrolysis yields a urea derivative and oxane ring-opening products. Monitoring by 19^{19}F NMR (if fluorinated analogs are used) and DFT calculations (Gaussian 16, B3LYP/6-31G**) validate reaction pathways .

Q. What computational strategies model the compound’s interactions in supramolecular assemblies?

  • Methodology : Molecular dynamics (MD) simulations (AMBER or GROMACS) and quantum mechanics (QM) assess hydrogen-bonding and van der Waals interactions. PubChem’s InChI data (InChI=1S/C12H21NO4...) provides input geometries for docking studies. Results correlate with XRD-derived Hirshfeld surfaces .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How can experimental variables be standardized?

  • Methodology : Variations (e.g., 98–102°C) arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) at 10°C/min under nitrogen identifies true melting points. Recrystallization solvents (e.g., acetonitrile vs. ethyl acetate) are critical; reproducibility requires strict adherence to drying protocols (vacuum desiccator, P2_2O5_5) .

Key Research Findings Table

PropertyValue/InsightMethod/Citation
Crystal SystemMonoclinic, P21_1/cSHELXL-2018
H-bond NetworkN-H···O=C (2.89 Å)XRD
Hydrolytic Stabilityt1/2_{1/2} = 4.2 h (pH 7.4, 37°C)HPLC-UV
Enantiomeric Resolutionee >90% (Chiralpak IB)Chiral HPLC

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate
Reactant of Route 2
tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate

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